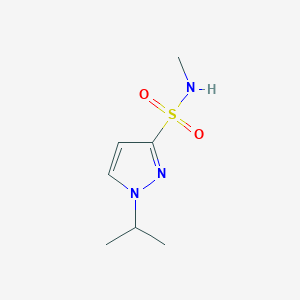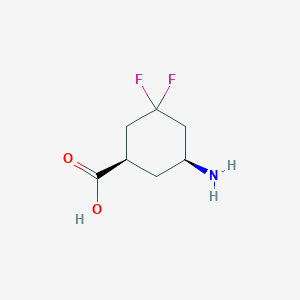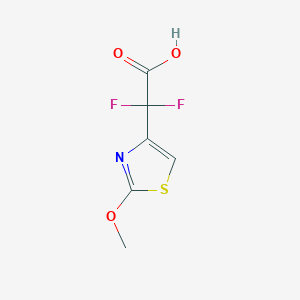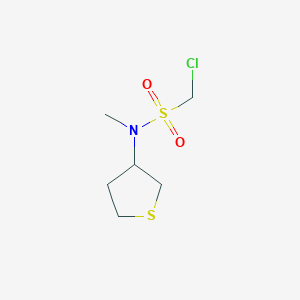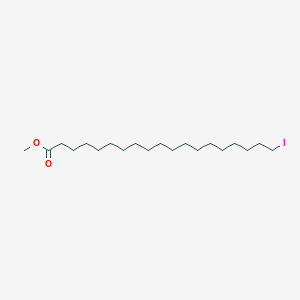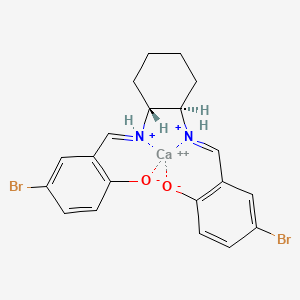
(R,R)-N,N'-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that belongs to the class of Schiff base metal complexes Schiff bases are formed by the condensation of primary amines with carbonyl compounds This particular compound features a calcium ion coordinated with a bis-Schiff base ligand derived from 5-bromosalicylaldehyde and 1,2-cyclohexanediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the following steps:
Condensation Reaction: The primary step involves the condensation of 5-bromosalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent such as ethanol or methanol. This reaction forms the Schiff base ligand.
Complexation: The Schiff base ligand is then reacted with a calcium salt, such as calcium chloride, in a suitable solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the calcium complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the salicylidene moiety can participate in nucleophilic substitution reactions.
Complexation Reactions: The Schiff base ligand can form complexes with other metal ions, potentially altering its properties and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Complexation: Metal salts like copper(II) chloride or nickel(II) acetate can be used to form new metal complexes with the Schiff base ligand.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives where the bromine atoms are replaced by other functional groups.
Metal Complexes:
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a catalyst in various organic reactions due to its metal center and Schiff base ligand.
Material Science: It can be used in the development of new materials with specific properties, such as magnetic or optical materials.
Biology and Medicine
Antimicrobial Activity: Schiff base metal complexes have shown potential antimicrobial properties, making them candidates for developing new antibiotics.
Anticancer Activity: Some studies suggest that Schiff base metal complexes can induce apoptosis in cancer cells, offering potential as anticancer agents.
Industry
Sensors: The compound can be used in the development of sensors for detecting various analytes due to its coordination properties.
Dyes and Pigments: Schiff base complexes can be used in the synthesis of dyes and pigments with specific colors and properties.
Wirkmechanismus
The mechanism of action of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) involves its ability to coordinate with various biological molecules and metal ions. The Schiff base ligand can interact with DNA, proteins, and enzymes, potentially altering their function. The calcium ion can also play a role in stabilizing the complex and facilitating its interactions with biological targets. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,R)-N,N’-Bis(5-chlorosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- (R,R)-N,N’-Bis(5-fluorosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- (R,R)-N,N’-Bis(5-iodosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
Uniqueness
- Bromine Substitution : The presence of bromine atoms in (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) can influence its reactivity and interactions compared to other halogen-substituted analogs.
- Calcium Coordination : The use of calcium as the central metal ion can impart unique properties, such as biocompatibility and specific coordination chemistry, distinguishing it from complexes with other metal ions.
This detailed article provides a comprehensive overview of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H20Br2CaN2O2+2 |
|---|---|
Molekulargewicht |
520.3 g/mol |
IUPAC-Name |
calcium;4-bromo-2-[[(1R,2R)-2-[(5-bromo-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate |
InChI |
InChI=1S/C20H20Br2N2O2.Ca/c21-15-5-7-19(25)13(9-15)11-23-17-3-1-2-4-18(17)24-12-14-10-16(22)6-8-20(14)26;/h5-12,17-18,25-26H,1-4H2;/q;+2/t17-,18-;/m1./s1 |
InChI-Schlüssel |
LLVSUVVQHALBEY-JAXOOIEVSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)[NH+]=CC2=C(C=CC(=C2)Br)[O-])[NH+]=CC3=C(C=CC(=C3)Br)[O-].[Ca+2] |
Kanonische SMILES |
C1CCC(C(C1)[NH+]=CC2=C(C=CC(=C2)Br)[O-])[NH+]=CC3=C(C=CC(=C3)Br)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)



![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
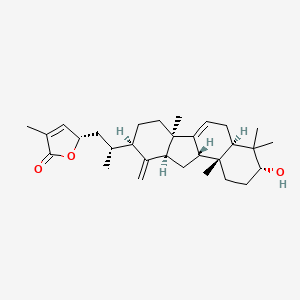
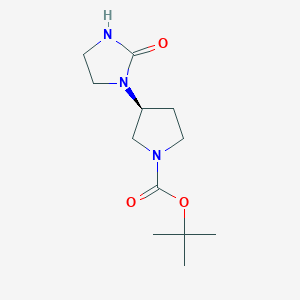
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
